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Abstract

Verofylline is a synthetic xanthine derivative that has been investigated for its potential as a
bronchodilator in the management of respiratory conditions such as asthma. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological profile of Verofylline. Detailed experimental protocols for its
synthesis and analysis, where available in public literature, are presented. Furthermore, this
document elucidates its mechanism of action as a phosphodiesterase (PDE) inhibitor, with a
focus on its potential role in relevant signaling pathways. This guide is intended to serve as a
valuable resource for researchers, scientists, and professionals involved in drug discovery and
development.

Chemical Identity and Structure

Verofylline is chemically identified as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[1] Its
structure is characterized by a purine-2,6-dione core, which is a common feature of xanthine
derivatives like theophylline and caffeine. The molecule is further substituted with methyl
groups at positions 1 and 8, and a 2-methylbutyl group at position 3.

Table 1: Chemical Identifiers of Verofylline
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Identifier Value Reference

1,8-dimethyl-3-(2-

IUPAC Name methylbutyl)-7H-purine-2,6- [1]
dione

CAS Number 66172-75-6 [2]

Molecular Formula C12H18N402 [1]

Molecular Weight 250.30 g/mol [1]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its
pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for
Verofylline is not readily available in the public domain, some key computed and experimental
properties have been reported.

Table 2: Physicochemical Properties of Verofylline

Property Value Type Reference

Experimental (for an

Melting Point 121-124 °C intermediate in the
synthesis)
Boiling Point Not available
Water Solubility Not available
pKa Not available
logP (XlogP3) 2.6 Computed
Pharmacology

Verofylline is classified as a methylxanthine bronchodilator. Its primary mechanism of action is
the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4
subtype.
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Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine
monophosphate (CAMP) and cyclic guanosine monophosphate (cGMP), which are important
second messengers in various cellular signaling pathways. Inhibition of PDE, particularly
PDEA4, in airway smooth muscle cells leads to an accumulation of intracellular cAMP. This
increase in CAMP activates Protein Kinase A (PKA), which in turn phosphorylates several
downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and
subsequent bronchodilation.

dot digraph "Verofylline_Mechanism_of Action" { graph [rankdir="LR", splines=ortho,
nodesep=0.5, width=7.5, height=3]; node [shape=Dbox, style="filled", fontname="Arial",
fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Verofylline [label="Verofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4
[label="Phosphodiesterase 4 (PDE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAMP
[label="cAMP", shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"]; ATP [label="ATP",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase",
fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth
Muscle\nRelaxation”, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Verofylline -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; AC ->
CAMP [label="Converts", color="#34A853", fontcolor="#202124"]; ATP -> AC [style=invis];
PDE4 -> cAMP [label="Degrades", style=dashed, color="#EA4335", fontcolor="#202124"];
CAMP -> PKA [label="Activates", color="#FBBC05", fontcolor="#202124"]; PKA -> Relaxation
[label="Leads to", color="#4285F4", fontcolor="#202124"]; } %<ot Caption: Simplified signaling
pathway of Verofylline's bronchodilatory effect.

Pharmacological Effects

Clinical studies have shown that Verofylline exhibits bronchodilator activity in patients with
asthma. However, the efficacy at the doses studied was not found to be highly potent. Further
research into its PDE4 subtype selectivity could provide insights into its therapeutic potential
and side-effect profile, as different PDE4 subtypes are associated with distinct physiological
and pathological processes.
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Experimental Protocols
Synthesis of Verofylline

A multi-step synthesis for 1,8-dimethyl-3-(2-methyl-1-butyl)xanthine, a synonym for Verofylline,
has been described. The following is a summary of the key steps:

Step 1: Synthesis of 1-Methyl-3-(2-methyl-1-butyl)urea

e 2-Methyl-1-butylamine is reacted with methyl isocyanate in chloroform at 0-5 °C.
o The reaction mixture is stirred for 18 hours at room temperature.

e The solvent is removed under vacuum to yield the product as an oil.

Step 2: Synthesis of 1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea

e The product from Step 1 is reacted with cyanoacetic acid in the presence of methyl
isocyanate.

e The mixture is heated for 2 hours at 60-70 °C.

o Acetic anhydride is removed under vacuum. The crude product is used in the next step
without purification.

Step 3: Synthesis of 4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil
e The crude product from Step 2 is treated with a 10% sodium hydroxide solution.
e The resulting oil crystallizes upon stirring at room temperature.

e The product is filtered, washed with water, and dried. The reported melting point for this
intermediate is 121-124 °C.

Subsequent Steps: The synthesis continues through several additional steps which involve
nitrosation, reduction, formylation, and cyclization to yield the final Verofylline product. For a
detailed description of these subsequent steps, please refer to the original literature.
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dot digraph "Verofylline_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho,
nodesep=0.4]; node [shape=box, style="filled", fonthame="Arial", fontsize=10,
margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes A [label="2-Methyl-1-butylamine +\nMethyl Isocyanate"”, fillcolor="#F1F3F4",
fontcolor="#202124"]; B [label="1-Methyl-3-(2-methyl-1-butyl)urea", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; C [label="Cyanoacetic Acid +\nMethyl Isocyanate", fillcolor="#F1F3F4",
fontcolor="#202124"]; D [label="1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea\n(Crude)",
fillcolor="#FBBCO05", fontcolor="#202124"]; E [label="10% NaOH", fillcolor="#F1F3F4",
fontcolor="#202124"]; F [label="4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil”,
fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Further Steps\n(Nitrosation, Reduction,
etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Verofylline", fillcolor="#4285F4",
fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4", fontcolor="#202124"]; B -> D [color="#FBBC05",
fontcolor="#202124"]; C -> D [color="#FBBCO05", fontcolor="#202124"]; D -> F
[color="#34A853", fontcolor="#202124"]; E -> F [style=invis]; F -> G [color="#EA4335",
fontcolor="#202124"; G -> H [color="#4285F4", fontcolor="#202124"]; } <ot Caption:
Overview of the initial steps in the synthesis of Verofylline.

Analytical Methods

Specific validated analytical methods for the quantitative determination of Verofylline in bulk
drug or pharmaceutical formulations are not extensively reported in the public literature.
However, based on the analysis of structurally related xanthine derivatives like theophylline and
doxofylline, a reverse-phase high-performance liquid chromatography (RP-HPLC) method
would be a suitable approach.

Proposed RP-HPLC Method Development: A potential starting point for method development
would involve:

e Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

o Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an
organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the
organic modifier would need to be optimized for optimal separation and peak shape.
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» Detection: UV detection at a wavelength of maximum absorbance for Verofylline, which is
expected to be around 270-280 nm, similar to other xanthine derivatives.

» Validation: The method would require validation according to ICH guidelines, including
parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and
limit of quantification (LOQ).

Conclusion

Verofylline is a methylxanthine derivative with demonstrated bronchodilator properties, acting
through the inhibition of phosphodiesterase enzymes. While its basic chemical structure and a
synthetic route have been described, a comprehensive understanding of its physicochemical
properties and a detailed pharmacological profile, particularly its PDE4 subtype selectivity,
require further investigation. The development and validation of robust analytical methods are
also crucial for its future research and potential clinical development. This technical guide
consolidates the currently available information on Verofylline and highlights the areas where
further research is needed to fully characterize this compound for its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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